molecular formula C10H12FN B2672784 8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1780693-53-9

8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2672784
CAS No.: 1780693-53-9
M. Wt: 165.211
InChI Key: PXPATTHBZOGCSW-UHFFFAOYSA-N
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Description

8-Fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12FN . It is a derivative of tetrahydroisoquinoline, a large group of natural products .


Synthesis Analysis

The synthesis of this compound involves methylation of a compound with methyl iodide to produce an isoquinolinium derivative, which is then reduced with sodium borohydride .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core with a fluorine atom at the 8th position and a methyl group at the 7th position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 165.21 . The compound is a liquid at room temperature .

Scientific Research Applications

Cancer Research Applications

Tumor Cellular Proliferation Assessment The cellular proliferative marker N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been evaluated for its safety, dosimetry, and ability to image tumor proliferation in patients with malignant neoplasms. It showed promising correlations with tumor Ki-67 and mitotic index, highlighting its potential for evaluating the proliferative status of solid tumors in clinical trials (Dehdashti et al., 2013).

Antimicrobial Agents Against Tuberculosis The diarylquinoline TMC207, showcasing a unique mode of action against mycobacterial ATP synthase, demonstrated significant bactericidal activity in treatment-naïve patients with smear-positive pulmonary tuberculosis. This highlights its potential as a novel therapeutic agent against mycobacterial strains resistant to first-line drugs (Rustomjee et al., 2008).

Neurological Research

Vesicular Monoamine Transporter 2 Imaging Investigations into the biodistribution and radiation dosimetry of 18F-FP-(+)-dihydrotetrabenazine (DTBZ) or 18F-AV-133, a novel vesicular monoamine transporter 2 (VMAT2) imaging agent, have facilitated its clinical use for imaging VMAT2 sites in humans. This has significant implications for neurodegenerative diseases research, including Parkinson's disease and related disorders (Lin et al., 2010).

Pharmacokinetics

Disposition and Metabolism Studies Research into the disposition and metabolism of specific compounds like [14C]SB-649868, an orexin 1 and 2 receptor antagonist, has provided insights into the pharmacokinetic profiles and metabolic pathways of novel therapeutic agents. These studies are crucial for understanding the behavior of new drugs in human subjects and optimizing their therapeutic efficacy and safety (Renzulli et al., 2011).

Properties

IUPAC Name

8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPATTHBZOGCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCNC2)C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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